2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound belongs to a class of cyclopenta[d]pyrimidine derivatives characterized by a thioacetamide linker and a substituted aryl group. Its structure features a 3-(diethylamino)propyl side chain attached to the pyrimidine core, which may enhance solubility and bioavailability through tertiary amine functionality. Such compounds are often explored for their bioactivity, including kinase inhibition or anticancer properties, though specific data for this molecule remain undisclosed in the provided evidence .
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4S/c1-5-27(6-2)13-8-14-28-19-10-7-9-18(19)23(26-24(28)30)33-16-22(29)25-17-11-12-20(31-3)21(15-17)32-4/h11-12,15H,5-10,13-14,16H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQVELLMDGDDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule with a unique structural composition that suggests potential biological activities. This article reviews the biological properties, synthesis pathways, and therapeutic implications of this compound.
Structural Characteristics
This compound features a cyclopentapyrimidine core linked to a thioether and an acetamide group. The presence of a diethylamino group enhances its solubility and potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 444.6 g/mol .
Biological Activities
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:
- Anticancer Activity : Pyrimidine derivatives have been shown to inhibit various cancer-related pathways. For instance, pyrido[2,3-d]pyrimidines have demonstrated effectiveness against multiple cancer cell lines by targeting kinases involved in cell proliferation .
- Antibacterial Properties : Many pyrimidine derivatives are recognized for their antibacterial effects. They interfere with bacterial growth by inhibiting essential metabolic pathways .
- CNS Effects : Compounds containing diethylamino groups often exhibit central nervous system (CNS) activity, potentially acting as anxiolytics or antidepressants .
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Formation of the Cyclopentapyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Thioether Formation : A nucleophilic substitution reaction where a thiol reacts with the cyclopentapyrimidine derivative.
- Acetamide Coupling : The final step involves coupling with an acetamide derivative to yield the target compound.
Detailed reaction schemes and conditions are essential for replicating this synthesis in laboratory settings .
Case Studies
Several studies highlight the biological activities of similar compounds:
- Antitumor Activity : A study demonstrated that pyrido[2,3-d]pyrimidines could inhibit dihydrofolate reductase (DHFR), leading to reduced tumor growth in animal models . The structure–activity relationship (SAR) analysis indicated that modifications to the pyrimidine ring significantly affected potency.
- Inflammatory Response Modulation : Research has shown that certain pyrimidine derivatives can modulate inflammatory pathways by inhibiting the NLRP3 inflammasome, which is crucial in inflammatory bowel disease (IBD) .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Findings
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with the 3,4-difluorophenyl (electron-withdrawing) in . Methoxy groups may improve metabolic stability compared to fluorinated analogues, which often exhibit higher membrane permeability .
Synthesis Efficiency: Yields for analogues range from 53% (cyclopenta-thienopyrimidine, ) to 80% (dichlorophenyl derivative, ). The absence of data for the target compound precludes direct comparison but suggests optimization may be needed.
Physicochemical Properties :
- Melting points (m.p.) vary significantly: 197–198°C for vs. 230°C for . The dimethoxyphenyl group in the target compound may lower m.p. compared to halogenated derivatives due to reduced crystallinity.
Bioactivity Insights: Cyclopenta-thienopyrimidines () and pyrimidin-2-ylthio acetamides () show promise in kinase inhibition and antimicrobial activity. The diethylaminopropyl side chain in the target compound could enhance solubility, a critical factor for oral bioavailability .
ADMET Considerations :
- DMSO solvates (e.g., ) highlight solubility challenges for similar compounds. The tertiary amine in the target compound may mitigate this via improved aqueous solubility.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions, such as reflux duration, solvent choice (e.g., ethanol or acetonitrile), and catalyst systems. For example, sodium acetate as a base in ethanol under reflux has been shown to yield 85% purity in analogous cyclopenta[d]pyrimidine derivatives . Adjusting stoichiometric ratios of intermediates (e.g., 2-chloroacetamide derivatives) and using fused sodium acetate can enhance reaction efficiency. Purification via recrystallization from ethanol-dioxane mixtures (1:2 ratio) is recommended to isolate high-purity crystals .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Use DMSO- as a solvent to resolve NH and aromatic proton signals, with characteristic peaks for thioacetamide (δ ~4.12 ppm, SCH) and diethylamino propyl substituents (δ ~2.19–3.18 ppm) .
- LC-MS : Monitor molecular ion peaks (e.g., [M+H]) at expected values to confirm molecular weight. For example, analogous compounds show [M+H] peaks at 326.0–344.21 .
- Elemental Analysis : Validate C, N, and S content with deviations ≤0.1% from theoretical values .
Q. What safety precautions are necessary when handling this compound during synthesis?
- Methodological Answer : Follow general laboratory safety protocols, including fume hood use, gloves, and eye protection. Specific first-aid measures for similar compounds include:
- Inhalation : Move to fresh air; administer artificial respiration if needed .
- Skin/Eye Contact : Rinse with water for ≥15 minutes .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Adhere to institutional guidelines for hazardous waste .
Advanced Research Questions
Q. How does the diethylamino propyl substituent influence the compound’s pharmacokinetic properties?
- Methodological Answer : The diethylamino group enhances solubility via protonation at physiological pH, potentially improving bioavailability. Compare with structurally similar compounds like darapladib (CAS 356057-34-6), where fluorophenyl and trifluoromethyl groups increase lipophilicity and target binding affinity. Conduct logP assays and in vitro permeability studies (e.g., Caco-2 cell models) to quantify these effects .
Q. Are there contradictions in reported biological activities of this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in activity (e.g., enzyme inhibition vs. cellular cytotoxicity) may arise from assay conditions (e.g., pH, serum proteins). Resolve by:
- Dose-Response Studies : Test across a wide concentration range (nM–µM).
- Orthogonal Assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays.
- Structural Analogues : Compare with derivatives lacking the 3,4-dimethoxyphenyl group to isolate pharmacophore contributions .
Q. What computational methods are suitable for modeling interactions between this compound and biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with cyclopenta[d]pyrimidine-targeted enzymes (e.g., phosphodiesterases).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability.
- QSAR : Train models on analogous compounds (e.g., CAS 754193-38-9) to correlate substituent electronegativity with activity .
Q. How can the thioacetamide moiety be modified to enhance target selectivity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute sulfur with sulfone or sulfonamide groups to alter electronic properties.
- Linker Optimization : Replace –CH– with ethylene glycol or alkyl chains to adjust flexibility.
- SAR Studies : Synthesize derivatives with varying substituents on the 3,4-dimethoxyphenyl ring and test against off-target proteins (e.g., cytochrome P450 isoforms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
